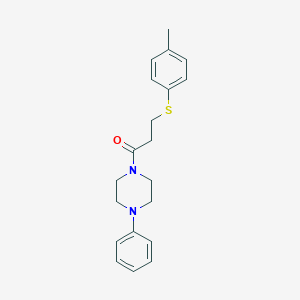
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula C20H24N2OS. This compound is characterized by the presence of a sulfide group, a piperazine ring, and phenyl groups, making it a molecule of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenyl magnesium bromide with 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, which may explain some of its pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfone
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfoxide
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride
Uniqueness
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H24N2OS |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-17-7-9-19(10-8-17)24-16-11-20(23)22-14-12-21(13-15-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Clave InChI |
VOLHWFBMRDJZLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















